4-Piperidinol, 1-methyl-4-phenyl-, butyrate, hydrochloride
Description
4-Piperidinol, 1-methyl-4-phenyl-, butyrate, hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a butyrate ester
Properties
CAS No. |
101255-45-2 |
|---|---|
Molecular Formula |
C16H26ClNO3 |
Molecular Weight |
315.83 g/mol |
IUPAC Name |
butanoic acid;1-methyl-4-phenylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C12H17NO.C4H8O2.ClH/c1-13-9-7-12(14,8-10-13)11-5-3-2-4-6-11;1-2-3-4(5)6;/h2-6,14H,7-10H2,1H3;2-3H2,1H3,(H,5,6);1H |
InChI Key |
PPOSMCNKBJSCBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)O.CN1CCC(CC1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-methyl-4-phenyl-, butyrate, hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-methyl-4-phenyl-4-piperidinol, which can be synthesized through the reaction of 4-phenylpiperidine with methyl iodide. The resulting 1-methyl-4-phenyl-4-piperidinol is then esterified with butyric acid under acidic conditions to form the butyrate ester. Finally, the hydrochloride salt is formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Piperidinol, 1-methyl-4-phenyl-, butyrate, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Piperidinol, 1-methyl-4-phenyl-, butyrate, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-methyl-4-phenyl-, butyrate, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenyl-4-piperidinol: A precursor in the synthesis of the compound.
4-Phenylpiperidine: Another related compound with similar structural features.
1-Methyl-4-phenylpiperidin-4-ol: A compound with a similar piperidine ring structure
Uniqueness
4-Piperidinol, 1-methyl-4-phenyl-, butyrate, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
